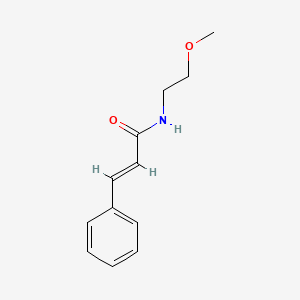

N-(2-methoxyethyl)-3-phenylacrylamide

Beschreibung

N-(2-Methoxyethyl)-3-phenylacrylamide is an acrylamide derivative characterized by a phenyl group attached to the α,β-unsaturated carbonyl moiety and a 2-methoxyethyl substituent on the amide nitrogen. This compound belongs to a broader class of phenylacrylamides, which are studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and ion channel modulation properties .

Eigenschaften

IUPAC Name |

(E)-N-(2-methoxyethyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-10-9-13-12(14)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,13,14)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUYFCDWMIKYSU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural Analogues and Their Activities

Key Observations:

Anti-Inflammatory Activity: Hydroxyl and methoxy groups at specific positions (e.g., 4-hydroxy-3-methoxyphenyl) enhance anti-inflammatory potency. Compound 2 in Table 1 demonstrates significant activity (IC₅₀ <17.21 μM), attributed to electron-donating groups that improve binding to inflammatory targets .

Antimicrobial and Anti-Parasitic Effects: Analogues with electron-withdrawing groups (e.g., nitro, chloro) exhibit antimicrobial activity. The methoxyethyl group in the target compound may offer moderate activity, but nitro or halide substituents could enhance efficacy.

Ion Channel Modulation :

- The morpholine-substituted analogue (Table 1, Row 4) acts as a KCNQ2 potassium channel opener with oral bioavailability. The morpholine ring likely improves blood-brain barrier penetration and target specificity .

- The target compound’s methoxyethyl group may limit similar pharmacokinetic advantages.

Table 2: Physicochemical Properties of Selected Analogues

- Methoxy vs. Ethoxy Groups : Ethoxy substituents (as in Table 2, Row 2) increase hydrophobicity compared to methoxy groups, affecting membrane permeability .

- Chloro and Methyl Substituents : These groups enhance thermal stability and alter electronic properties, as seen in the higher boiling point of the chloro-methyl analogue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.